molecular formula C17H15ClN6O B2649872 N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-15-4

N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B2649872
CAS-Nummer: 878064-15-4
Molekulargewicht: 354.8
InChI-Schlüssel: NVBPMXCFHYOZGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with a primary research focus on its anti-proliferative effects in various cancer models. Its mechanism of action involves targeting the tyrosine kinase activity of FGFR, thereby blocking the downstream signaling pathways such as MAPK and PI3K/Akt that drive cell proliferation, survival, and angiogenesis . This compound has demonstrated significant research value in the study of cancers characterized by FGFR pathway dysregulation, including urothelial carcinoma and endometrial cancer , where it induces cell cycle arrest and apoptosis. The specific structural motifs, including the 3-chlorophenyl and furanylmethyl groups, contribute to its high binding affinity and selectivity profile. As a key pharmacological tool, it is extensively used to elucidate the pathological roles of FGFR signaling, to validate FGFR as a therapeutic target in vitro and in vivo, and to investigate potential resistance mechanisms and combination therapy strategies in oncological research.

Eigenschaften

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O/c1-24-16-14(10-20-24)15(21-12-5-2-4-11(18)8-12)22-17(23-16)19-9-13-6-3-7-25-13/h2-8,10H,9H2,1H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBPMXCFHYOZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and functional group modifications. For instance, phenyl hydrazines can be condensed with ethyl acetoacetate to form pyrazol-3-ones, which are then cyclized to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted pyrazolo[3,4-d]pyrimidines .

Wissenschaftliche Forschungsanwendungen

N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazolo-Pyrimidine Derivatives

Key Observations from Structural Analogs

Substituent Effects on Activity
  • Antifungal Activity : NSC11668 (bis-3-chlorophenyl) demonstrates broad-spectrum antifungal activity, likely due to its dual hydrophobic and halogen-bonding interactions . Replacing one 3-chlorophenyl with a furan group (as in the target compound) may alter target binding or solubility.
  • Ion Channel Modulation : Compound 4 () shows that electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl) at N4 enhance selectivity for KCa2 channels, suggesting the target compound’s 3-chlorophenyl group may confer similar specificity .
  • Antitumor Potential: PR5-LL-CM01 () highlights the role of polar N6 substituents (e.g., 2-(dimethylamino)ethyl) in enhancing cellular uptake for PRMT5 inhibition. The target compound’s furan group may offer a balance between hydrophobicity and hydrogen-bonding capacity .
Physicochemical Properties
  • Solubility : A related compound, N4-(3-chloro-4-methylphenyl)-N6-ethyl... (), exhibits low aqueous solubility (0.5 µg/mL at pH 7.4), suggesting that bulkier groups (e.g., furan-2-ylmethyl) could further reduce solubility unless counterbalanced by polar moieties .
  • Molecular Weight : Most analogs fall within 300–400 Da, aligning with Lipinski’s Rule of Five for drug-likeness. The target compound (~350–370 Da) likely shares favorable pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Trends

N4 Substitution :

  • Halogenated aryl groups (e.g., 3-chlorophenyl in NSC11668) enhance target binding through hydrophobic and halogen-bonding interactions .
  • Methyl/methoxy groups (e.g., 3,4-dimethylphenyl in ) may improve metabolic stability by reducing oxidative degradation .

Polar substituents (e.g., 2-(dimethylamino)ethyl in PR5-LL-CM01) enhance solubility and cellular permeability .

Biologische Aktivität

N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and an inhibitor of epidermal growth factor receptor (EGFR) pathways. This article reviews the biological activity of this compound based on diverse research studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 3-chlorophenyl and furan substituents enhances its pharmacological profile.

1. Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine have significant anti-proliferative effects against various cancer cell lines. Notably, one study demonstrated that compounds similar to N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibited potent activity against A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance:

  • Compound 12b , a derivative, showed IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells, indicating strong anti-cancer activity .

The mechanism underlying the anticancer effects includes:

  • EGFR Inhibition : The compound acts as an inhibitor of EGFR with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Apoptosis Induction : Flow cytometric analyses revealed that the compound induces apoptosis and causes cell cycle arrest at S and G2/M phases. It also increases the BAX/Bcl-2 ratio significantly, suggesting a shift towards pro-apoptotic signaling .

3. Antibacterial Activity

The compound has shown potential antibacterial properties as well. Previous studies on related pyrazolone-based ligands indicated high antibacterial activation, suggesting that derivatives like N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine could exhibit similar effects .

Research Findings Summary Table

Study ReferenceBiological ActivityIC50 ValuesNotes
Anticancer (A549)8.21 µMInduces apoptosis; EGFR inhibitor
Anticancer (HCT-116)19.56 µMCell cycle arrest at S and G2/M phases
AntibacterialNot specifiedHigh antibacterial activation observed

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis : The synthesis typically involves refluxing specific phenylamine derivatives with furan-containing pyrazolone compounds in ethanol .
  • Evaluation : Post-synthesis evaluations often include flow cytometry for apoptosis analysis and kinase assays for EGFR inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Utilize a two-step nucleophilic aromatic substitution (SNAr) approach.

First substitution : React 4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine with 3-chloroaniline in ethanol using DIEA (N,N-diisopropylethylamine) as a base at 80°C for 6–8 hours .

Second substitution : Treat the intermediate with furfurylamine under microwave-assisted conditions (120°C, 30 min) to enhance yield and reduce side reactions .

  • Optimization : Monitor reaction progress via TLC (Rf comparison) and purify intermediates via column chromatography (silica gel, CHCl3/MeOH 10:1).

Q. How can researchers confirm structural integrity post-synthesis?

  • Analytical workflow :

  • HPLC : Confirm purity (>98%) using a C18 column (acetonitrile/water gradient) .
  • NMR : Key signals include:
  • 1H NMR : δ 8.2–8.5 ppm (pyrimidine H), δ 6.3–6.7 ppm (furan protons), δ 3.9 ppm (N-methyl group) .
  • 13C NMR : Confirm substitution patterns (e.g., furan C=O at ~160 ppm) .
  • HRMS : Match exact mass (calculated for C18H16ClN7O: 405.10 g/mol) .

Q. What are the solubility and formulation challenges for this compound in preclinical assays?

  • Solubility :

  • Poor aqueous solubility (<0.01 mg/mL in PBS). Use DMSO for stock solutions (≤10 mM) and stabilize with cyclodextrin derivatives (e.g., HP-β-CD) for in vivo studies .
    • Formulation : For cell-based assays, prepare nanoparticles via solvent evaporation (PLGA polymer) to enhance bioavailability .

Advanced Research Questions

Q. How to design kinase inhibition assays to evaluate its biological activity?

  • Protocol :

Kinase panel : Screen against tyrosine kinases (e.g., Bcr-Abl, EGFR) using recombinant kinases and ADP-Glo™ assays .

IC50 determination : Use 10-dose dilution (1 nM–10 µM) with ATP at Km concentration. Normalize data to staurosporine controls .

  • Data interpretation : Compare inhibition profiles to structurally related compounds (e.g., NSC11668, a pyrazolo[3,4-d]pyrimidine antifungal agent with IC50 = 0.8 µM against ScPma1p ).

Q. How to resolve contradictory data on its biological activity across studies?

  • Case example : If antifungal activity (e.g., IC50 = 2 µM ) conflicts with kinase inhibition (e.g., IC50 = 50 nM for Bcr-Abl ):

Replicate assays : Test both activities under identical conditions (pH, temperature, ATP levels).

Structural analysis : Compare binding modes via molecular docking (PDB: 3OXZ for Bcr-Abl ).

Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement (e.g., knockout of kinase vs. fungal ATPase targets) .

Q. What strategies improve selectivity for specific kinase targets?

  • Approach :

  • Substituent modification : Replace the furan group with bulkier heterocycles (e.g., thiazole) to reduce off-target effects .
  • Free-energy calculations : Use MM-GBSA to predict binding affinity changes for kinase mutants (e.g., T315I Bcr-Abl resistance mutation) .
    • Validation : Profile against 468 kinases (DiscoverX Eurofins panel) to identify selectivity hotspots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.